(E)-N'-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide
Description
(E)-N'-(2,4-Dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide (referred to as K134 in ) is a hydrazone derivative synthesized via Schiff base condensation. Its structure features a 2,4-dihydroxybenzylidene moiety linked to an acetohydrazide backbone substituted with an o-tolyloxy group (ortho-methylphenoxy). This compound has demonstrated significant anti-inflammatory activity by suppressing macrophage activation and reducing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-induced acute lung injury models .
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-4-2-3-5-15(11)22-10-16(21)18-17-9-12-6-7-13(19)8-14(12)20/h2-9,19-20H,10H2,1H3,(H,18,21)/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHVFOSISSQEIS-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-(o-tolyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Starting Materials: 2,4-dihydroxybenzaldehyde and 2-(o-tolyloxy)acetohydrazide.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding hydrazine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
(E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the dihydroxybenzylidene moiety can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Key Differences :
Structural Modifications and Impact
Anti-Inflammatory Activity
K134 significantly reduces TNF-α and IL-6 levels in murine macrophages and LPS-induced lung injury models, comparable to the reference drug SB-203580 . In contrast, compound 4a (), a p38 MAPK inhibitor with a morpholinoethoxy-naphthyl group, showed 57.3% TNF-α suppression, highlighting the role of substituent electronics in modulating activity .
Antioxidant Activity
Phenolic analogs like (5l) () and 2e () exhibit strong antioxidant properties due to the 2,4-dihydroxybenzylidene moiety, which scavenges free radicals via hydrogen donation. However, K134’s o-tolyloxy group may reduce antioxidant efficacy compared to hydroxyl-rich analogs .
Enzyme Inhibition
- CYP51 Binding : Piperazine-derived analogs () demonstrated antifungal activity via CYP51 inhibition, suggesting structural flexibility for targeting diverse enzymes .
Physicochemical and Pharmacokinetic Properties
- Solubility : Polar substituents like coumarin-7-yloxy (2e) enhance aqueous solubility but may limit bioavailability .
Biological Activity
(E)-N'-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, anti-inflammatory, and antidiabetic effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C16H16N2O4
- Molecular Weight : 284.31 g/mol
The structure features a hydrazone linkage, which is crucial for its biological activity. The presence of hydroxyl groups contributes to its antioxidant properties.
1. Antioxidant Activity
Antioxidants are vital for neutralizing free radicals in biological systems. Studies have demonstrated that this compound exhibits significant antioxidant activity.
- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Experimental Results : In vitro assays showed a dose-dependent increase in DPPH radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid.
| Concentration (µM) | % DPPH Scavenging |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 75 |
2. Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including diabetes and cardiovascular disorders. The compound has been evaluated for its anti-inflammatory properties.
- Study Findings : In a rat model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.
- Biomarkers : The treatment resulted in decreased levels of pro-inflammatory cytokines (TNF-α, IL-6) and reduced myeloperoxidase (MPO) activity.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 35 |
| High Dose | 60 |
3. Antidiabetic Activity
The potential antidiabetic effects of the compound were assessed using streptozotocin-induced diabetic rats.
- Mechanism : The compound appears to enhance insulin sensitivity and reduce blood glucose levels through its antioxidant effects and modulation of glucose metabolism.
- Results : After four weeks of treatment, significant reductions in fasting blood glucose levels were observed.
| Treatment Group | Fasting Blood Glucose (mg/dL) |
|---|---|
| Diabetic Control | 250 |
| Low Dose | 180 |
| High Dose | 120 |
Case Study 1: Neuroprotective Effects in Diabetic Rats
A study investigated the neuroprotective effects of this compound in diabetic rats. The results indicated that treatment with the compound improved cognitive functions and reduced oxidative stress markers in brain tissues.
- Methodology : Rats were treated with the compound for four weeks post-streptozotocin induction.
- Findings : Enhanced levels of glutathione and reduced malondialdehyde (MDA) levels were noted, suggesting protective effects against oxidative damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
